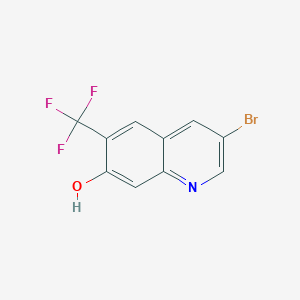
(4-Methylpyrrolidin-2-yl)methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylpyrrolidin-2-yl)methanol;hydrochloride: is a chemical compound with the molecular formula C11H17N2Cl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is commonly used in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of 4-methylpyrrolidin-2-ylmethanol with hydrochloric acid. The reaction typically involves refluxing the starting material in an acidic medium to yield the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves large-scale reactors and controlled temperature and pressure conditions to facilitate the reaction.
Análisis De Reacciones Químicas
(4-Methylpyrrolidin-2-yl)methanol;hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Major Products Formed: The major products include ketones, carboxylic acids, amines, and various substituted pyrrolidines.
Aplicaciones Científicas De Investigación
(4-Methylpyrrolidin-2-yl)methanol;hydrochloride: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including potential therapeutic agents.
Industry: The compound is employed in the production of various chemical products, including agrochemicals and materials science.
Mecanismo De Acción
The mechanism by which (4-Methylpyrrolidin-2-yl)methanol;hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways Involved: The specific pathways depend on the context of its use, but it may involve metabolic pathways, signaling pathways, or other biochemical processes.
Comparación Con Compuestos Similares
(4-Methylpyrrolidin-2-yl)methanol;hydrochloride: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Piperidine derivatives, pyrrolidine derivatives, and other nitrogen-containing heterocycles.
Uniqueness: The presence of the hydroxymethyl group and the specific substitution pattern on the pyrrolidine ring make this compound distinct from its analogs.
This compound , its preparation, reactions, applications, and mechanisms
Propiedades
Fórmula molecular |
C6H14ClNO |
|---|---|
Peso molecular |
151.63 g/mol |
Nombre IUPAC |
(4-methylpyrrolidin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-6(4-8)7-3-5;/h5-8H,2-4H2,1H3;1H |
Clave InChI |
XQUDEODBOXKGJB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NC1)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-5-(4-chlorophenyl)-4-phenyl-N-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboxamide](/img/structure/B15360240.png)


![ethyl 5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B15360252.png)
![6-chloro-N-isopropyl-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B15360264.png)








![1-[1-Methyl-4-(propan-2-yl)piperidin-4-yl]methanamine](/img/structure/B15360347.png)
